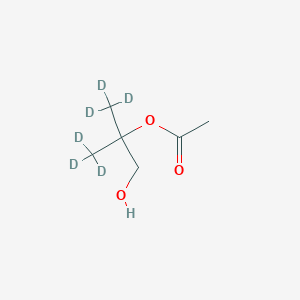

2-Acetoxy-2-methyl-1-propanol-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetoxy-2-methyl-1-propanol-d6 is a deuterated compound with the molecular formula C6H6D6O3 and a molecular weight of 138.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its oil-like appearance and solubility in solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and methanol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2-methyl-1-propanol-d6 typically involves the deuteration of 2-Acetoxy-2-methyl-1-propanol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .

化学反応の分析

Types of Reactions

2-Acetoxy-2-methyl-1-propanol-d6 can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

Oxidation: Formation of 2-acetoxy-2-methylpropanal.

Reduction: Formation of 2-methyl-1,2-propanediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Acetoxy-2-methyl-1-propanol-d6 is widely used in scientific research due to its deuterated nature, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some of its applications include:

Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

作用機序

The mechanism of action of 2-Acetoxy-2-methyl-1-propanol-d6 is primarily related to its role as a deuterated compound. Deuterium, being a stable isotope of hydrogen, has a higher mass, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms, making deuterated compounds useful in studying kinetic isotope effects and reaction pathways .

類似化合物との比較

Similar Compounds

2-Amino-2-methyl-1-propanol: An organic compound used in buffer solutions and cosmetics.

2-(Dimethylamino)-2-methyl-1-propanol: Used in the synthesis of various chemical compounds.

Uniqueness

2-Acetoxy-2-methyl-1-propanol-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms allows for more precise measurements and analysis in NMR spectroscopy and mass spectrometry compared to non-deuterated analogs .

生物活性

2-Acetoxy-2-methyl-1-propanol-d6 (CAS Number: 1185110-46-6) is a deuterated compound that plays a significant role in organic synthesis and has potential biological applications. Its isotopic labeling makes it particularly useful in studies involving metabolic pathways and reaction mechanisms, allowing for enhanced tracking and analysis in biological systems.

- Molecular Formula : C₆H₆D₆O₃

- Molecular Weight : 138.19 g/mol

- Appearance : Light-brownish oil

- Solubility : Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆D₆O₃ |

| Molecular Weight | 138.19 g/mol |

| Appearance | Light-brownish oil |

| Solubility | Acetone, Chloroform, etc. |

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the production of various biologically active compounds. Its functional groups allow it to participate in several biochemical reactions, making it a valuable tool in medicinal chemistry and biochemistry.

The compound's biological activity can be attributed to its ability to undergo various chemical transformations:

- Hydrolysis : The acetoxy group can be hydrolyzed to yield the corresponding alcohol, which may exhibit different biological properties.

- Acetylation : The compound can act as an acetyl donor in enzymatic reactions, influencing the activity of proteins through post-translational modifications.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can serve as substrates or inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on acetyltransferases indicate that this compound can modulate enzyme activity by providing acetyl groups necessary for substrate modification.

- Pharmacological Evaluations : In vitro studies have shown that compounds derived from this compound exhibit anti-inflammatory and anticancer properties. These findings suggest that the compound may play a role in developing therapeutic agents targeting specific diseases.

- Toxicological Assessments : Toxicity studies have indicated that while this compound is relatively safe at low concentrations, higher doses may lead to cytotoxic effects in certain cell lines. This highlights the importance of dosage in therapeutic applications.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Acetoxy-2-methylpropanol | Moderate antibacterial properties | Used as a reference compound |

| Acetylated derivatives | Enhanced enzyme inhibition | Potential drug candidates |

| Non-deuterated analogs | Varied metabolic stability | Less effective in tracking studies |

特性

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。